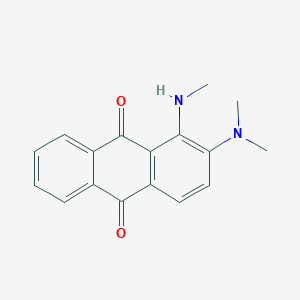
1,3-Diphenyldisiloxane-1,1,3,3-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is an organosilicon compound with the molecular formula
C12H14O5Si2
. It features a disiloxane backbone with phenyl groups attached to the silicon atoms and hydroxyl groups attached to both silicon atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol can be synthesized through several methods. One common approach involves the hydrolysis of 1,3-diphenyldisiloxane dichloride in the presence of water or a suitable base. The reaction typically proceeds as follows:
Ph2SiCl2+2H2O→Ph2Si(OH)2+2HCl
In this reaction, the dichloride compound reacts with water to form the desired tetraol product and hydrochloric acid as a byproduct. The reaction is usually carried out under controlled conditions to ensure complete hydrolysis and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of the corresponding dichloride compound. This process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted siloxane derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenyldisiloxane-1,1,3,3-tetraol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyldisiloxane-1,1,3,3-tetraol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The phenyl groups provide hydrophobic interactions, which can affect the compound’s solubility and compatibility with different solvents and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyldisiloxane-1,1,3,3-tetramethyl: Similar structure but with methyl groups instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetrachloride: Chlorine atoms instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetraethoxy: Ethoxy groups instead of hydroxyl groups.
Uniqueness
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is unique due to its combination of phenyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in fields requiring specific solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C12H14O5Si2 |
|---|---|
Peso molecular |
294.41 g/mol |
Nombre IUPAC |
[dihydroxy(phenyl)silyl]oxy-dihydroxy-phenylsilane |
InChI |
InChI=1S/C12H14O5Si2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10,13-16H |
Clave InChI |
NRVLJWMRMRRPMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](O)(O)O[Si](C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


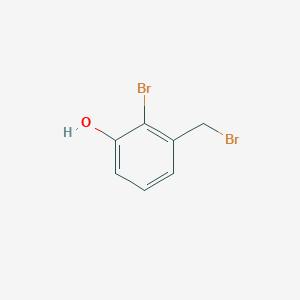
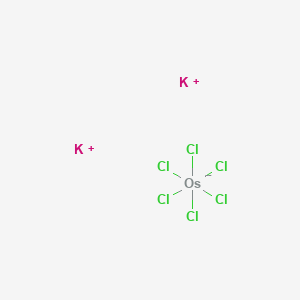
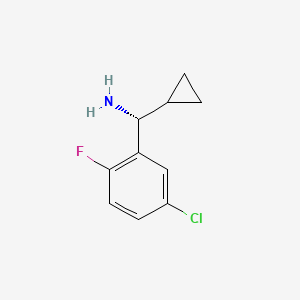
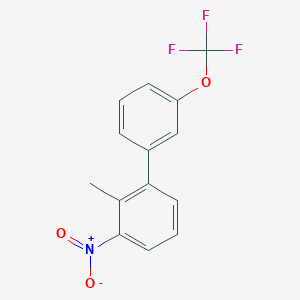
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)

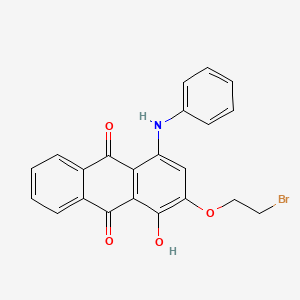
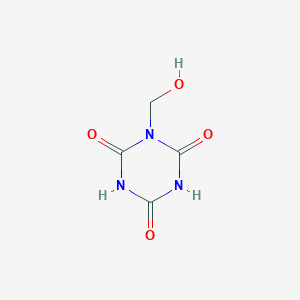
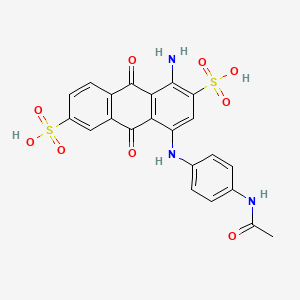
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

